

# 4-Nitrobenzaldehyde-d4: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Nitrobenzaldehyde-d4

Cat. No.: B561863

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CAS Number: 1020718-72-2

This technical guide provides a comprehensive overview of **4-Nitrobenzaldehyde-d4**, a deuterated analog of 4-nitrobenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its utility in modern research.

## Core Properties

**4-Nitrobenzaldehyde-d4** is a stable, isotopically labeled compound where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution provides a distinct mass difference, making it an invaluable tool in various analytical and research applications.

## Physicochemical Properties

The key physicochemical properties of **4-Nitrobenzaldehyde-d4** are summarized in the table below. Data for the non-deuterated analog, 4-Nitrobenzaldehyde, is provided for comparison.

Property	4-Nitrobenzaldehyde-d4	4-Nitrobenzaldehyde
CAS Number	1020718-72-2[1]	555-16-8
Molecular Formula	C <sub>7</sub> HD <sub>4</sub> NO <sub>3</sub> [1]	C <sub>7</sub> H <sub>5</sub> NO <sub>3</sub>
Molecular Weight	155.14 g/mol [1]	151.12 g/mol
Appearance	Solid	Slightly yellowish crystalline powder
Melting Point	103-106 °C (lit.)	103-106 °C
Isotopic Purity	Typically ≥98 atom % D	Not Applicable
Solubility	Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water.[2]	Soluble in ethanol, benzene, glacial acetic acid, acetone, and chloroform. Sparingly soluble in water.[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Nitrobenzaldehyde-d4**. While specific spectra for the deuterated compound are not readily available in public databases, the expected spectral characteristics can be inferred from its non-deuterated counterpart. The primary difference in the <sup>1</sup>H NMR spectrum would be the absence of signals corresponding to the aromatic protons. In mass spectrometry, the molecular ion peak would be shifted by +4 m/z units compared to the unlabeled compound.

## Synthesis of 4-Nitrobenzaldehyde-d4

A common and effective method for the synthesis of 4-Nitrobenzaldehyde is the oxidation of 4-nitrotoluene.[3][4][5] A similar strategy can be employed for the synthesis of **4-Nitrobenzaldehyde-d4**, starting from the appropriately deuterated precursor, 4-nitrotoluene-d7. The following is a representative experimental protocol adapted from established methods for the non-deuterated compound.

## Experimental Protocol: Oxidation of 4-Nitrotoluene-d7

This two-step procedure involves the formation of an intermediate, 4-nitrobenzylidene-d4 diacetate, followed by its hydrolysis to yield the final product.

#### Step 1: Synthesis of 4-Nitrobenzylidene-d4 Diacetate

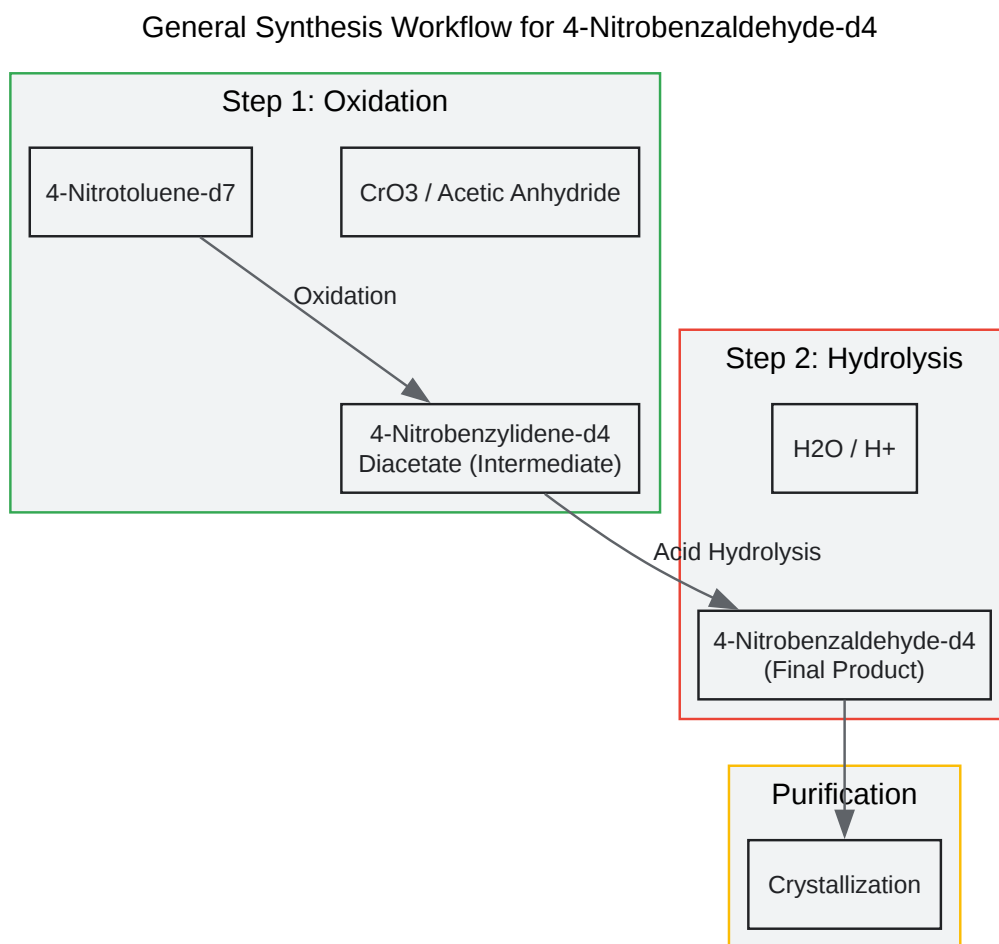
- In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-nitrotoluene-d7 in a mixture of glacial acetic acid and acetic anhydride.
- Cool the mixture to below 10°C in an ice-salt bath.
- Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10°C.
- Add chromium trioxide in small portions over an extended period, ensuring the reaction temperature does not exceed 10°C.
- After the addition is complete, continue stirring for a short period.
- Pour the reaction mixture onto crushed ice to precipitate the crude 4-nitrobenzylidene-d4 diacetate.
- Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold, dilute sodium carbonate solution to neutralize any remaining acid.
- Finally, wash the product with cold water until the washings are neutral.

#### Step 2: Hydrolysis to **4-Nitrobenzaldehyde-d4**

- In a round-bottom flask equipped with a reflux condenser, combine the crude 4-nitrobenzylidene-d4 diacetate with a mixture of ethanol, water, and a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for approximately 30 minutes.
- Filter the hot solution to remove any insoluble impurities.
- Cool the filtrate in an ice bath to crystallize the **4-nitrobenzaldehyde-d4**.

- Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.

The following diagram illustrates the general workflow for this synthesis.



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A generalized synthetic pathway for **4-Nitrobenzaldehyde-d4**.

## Applications in Research and Drug Development

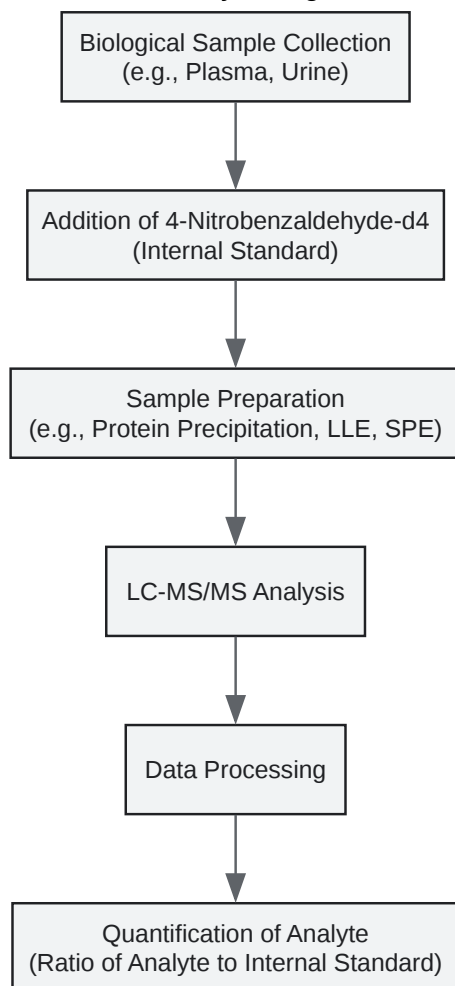
The primary utility of **4-Nitrobenzaldehyde-d4** stems from its isotopic labeling. Deuterated compounds are powerful tools in various stages of scientific investigation, from mechanistic studies to preclinical drug development.

## Use as an Internal Standard

In quantitative analysis using mass spectrometry (MS), particularly in pharmacokinetic and drug metabolism studies, deuterated compounds serve as excellent internal standards. **4-Nitrobenzaldehyde-d4** can be added to biological samples at a known concentration before sample processing. Because it is chemically identical to the non-labeled analyte, it experiences the same extraction efficiency, ionization response, and chromatographic retention time, thus correcting for variations in sample preparation and analysis.

The diagram below outlines a typical workflow for using a deuterated internal standard in a pharmacokinetic study.

## Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard



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Application of **4-Nitrobenzaldehyde-d4** as an internal standard.

## Mechanistic Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rates of 4-nitrobenzaldehyde and **4-Nitrobenzaldehyde-d4**, researchers can gain

insights into the reaction mechanism, particularly whether a carbon-hydrogen bond on the aromatic ring is broken in the rate-determining step.

## Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds are used to study the metabolic fate of drugs. By administering a deuterated version of a drug candidate, researchers can track its biotransformation and identify its metabolites using mass spectrometry. While 4-nitrobenzaldehyde itself is not a therapeutic agent, it serves as a valuable building block in the synthesis of various pharmacologically active molecules. The use of its deuterated form can aid in the metabolic profiling of new chemical entities derived from it.

## Conclusion

**4-Nitrobenzaldehyde-d4** is a versatile and valuable tool for researchers in chemistry and drug development. Its stable isotopic label allows for its use as an internal standard for accurate quantification, as a probe in mechanistic studies, and as a tracer in metabolic pathway elucidation. The synthetic route, adapted from well-established procedures for the non-deuterated analog, provides a reliable means of obtaining this important research chemical.

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